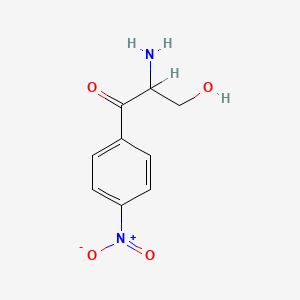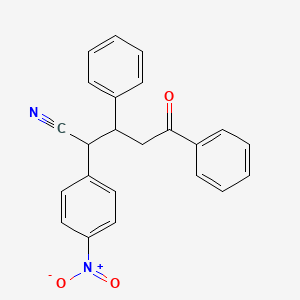
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is an organic compound characterized by the presence of a nitrophenyl group, a ketone group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes a Michael addition with malononitrile, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-5-oxo-3,5-diphenylpentanenitrile.
Substitution: Amides or esters depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanoic acid.
Scientific Research Applications
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone and nitrile groups can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-3-phenylpropanoic acid
- 2-(4-Nitrophenyl)-3,5-diphenylpentanoic acid
- 2-(4-Nitrophenyl)-5-oxo-3-phenylpentanenitrile
Uniqueness
2-(4-Nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
5339-82-2 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-5-oxo-3,5-diphenylpentanenitrile |
InChI |
InChI=1S/C23H18N2O3/c24-16-22(18-11-13-20(14-12-18)25(27)28)21(17-7-3-1-4-8-17)15-23(26)19-9-5-2-6-10-19/h1-14,21-22H,15H2 |
InChI Key |
WRMHSUWVRRMXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


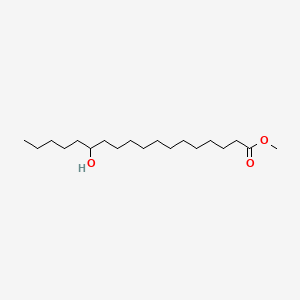

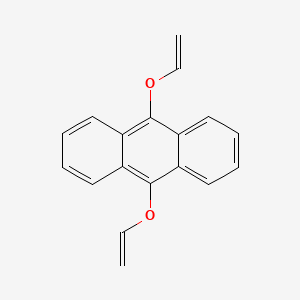

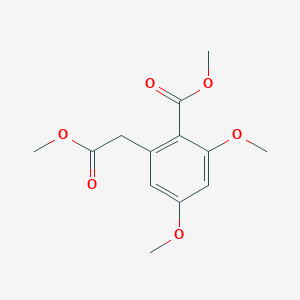
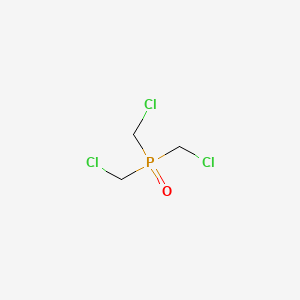

![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
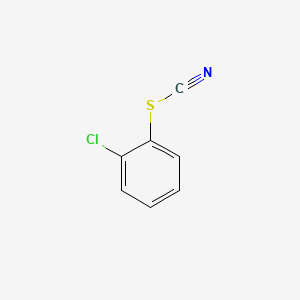
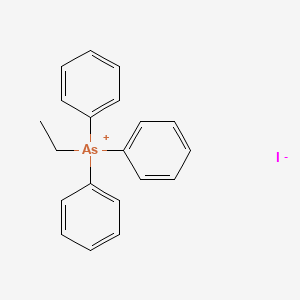
![5-[(3-Formyl-4-hydroxyphenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B14737603.png)

